![molecular formula C8H7ClN2O B13974001 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a benzene ring fused with an oxadiazole ring, which contains nitrogen and oxygen atoms. The presence of a chloroethyl group at the 5-position of the oxadiazole ring adds to its unique chemical properties. Compounds like this compound are of significant interest in medicinal chemistry due to their potential pharmacological activities, including anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with refluxing and cooling steps to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial synthesis also focuses on minimizing by-products and ensuring the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride (NaH) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can lead to the formation of oxadiazole N-oxides .
Applications De Recherche Scientifique
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting tumor hypoxia.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PD-L1 protein, which plays a role in immune checkpoint pathways. By inhibiting PD-L1, the compound can enhance the immune system’s ability to target and destroy cancer cells . The molecular pathways involved include the disruption of PD-1/PD-L1 interactions, leading to increased T-cell activity and antitumor immunity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains a sulfur atom instead of oxygen.
1,2,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties and applications.
1,3,4-Oxadiazole: Known for its use in various medicinal and material science applications.
Uniqueness
5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PD-L1 and its potential use in targeting tumor hypoxia make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
5-(1-chloroethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3 |
Clé InChI |
XNTRUMUIXBHUGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=NON=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


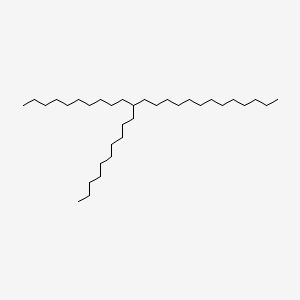

![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
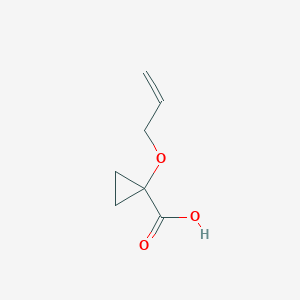
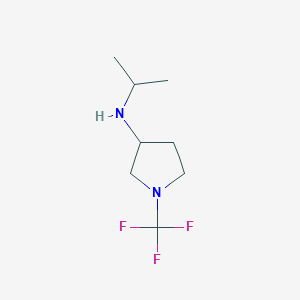



![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
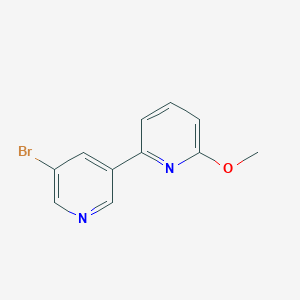
![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
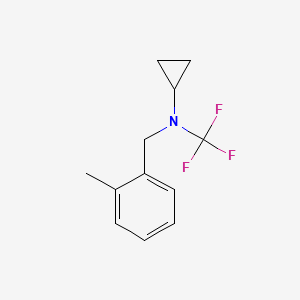
![4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine](/img/structure/B13973991.png)
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)
